

Application Notes and Protocols for Plasma Volume Measurement Using Evans Blue Dye

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Evazol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Evans Blue (also known as T-1824 or Direct Blue 53) is a diazo dye that has been a cornerstone in physiological and pharmacological research for the determination of plasma volume.^{[1][2][3]} Its utility stems from its high affinity for serum albumin, the most abundant protein in plasma.^{[1][2][3]} Once injected into the bloodstream, Evans Blue rapidly binds to albumin, forming a stable complex that is too large to readily pass through the capillary endothelium. This characteristic effectively confines the dye to the intravascular space for a sufficient period to allow for accurate measurement. The principle behind its use is the indicator dilution technique, where a known amount of the dye is introduced into the circulation and its concentration is measured after it has thoroughly mixed with the plasma.^[1] By determining the extent of dilution, the total volume of plasma can be calculated.^[1]

This document provides detailed protocols and application notes for the use of Evans Blue in measuring plasma volume, tailored for researchers in academic and industrial settings.

Principle of the Method

The determination of plasma volume using Evans Blue dye is based on the dilution principle. A known quantity of the dye is injected intravenously. After a period of time to allow for complete

mixing within the circulatory system, a blood sample is drawn. The concentration of the dye in the plasma is then determined spectrophotometrically. The plasma volume is calculated using the following relationship:

$$\text{Plasma Volume (Vp)} = \text{Amount of Dye Injected (A)} / \text{Concentration of Dye in Plasma (C)}$$

This method relies on several key assumptions:

- The dye mixes uniformly throughout the plasma.[\[4\]](#)
- The dye does not leak out of the vascular compartment during the mixing period.
- The dye is not rapidly cleared from the circulation.
- The dye itself does not alter plasma volume.[\[4\]](#)

Applications in Research and Drug Development

The measurement of plasma volume is critical in a variety of research and clinical contexts:

- **Physiological and Pathophysiological Studies:** Assessing changes in plasma volume in response to physiological stimuli, disease states (e.g., hypertension, heart failure, sepsis), or environmental stressors.
- **Pharmacokinetics and Pharmacodynamics:** Understanding the volume of distribution of drugs, particularly those that are highly protein-bound. Changes in plasma volume can significantly impact drug efficacy and toxicity.
- **Fluid and Electrolyte Balance:** Investigating the mechanisms of fluid regulation and the effects of diuretics or other agents that affect fluid balance.
- **Shock and Hemorrhage Models:** Quantifying blood loss and the response to fluid resuscitation therapies.[\[5\]](#)
- **Vascular Permeability:** While primarily used for plasma volume, significant leakage of Evans Blue-albumin complex into tissues can be an indicator of increased vascular permeability.[\[1\]](#)
[\[2\]](#)[\[6\]](#)

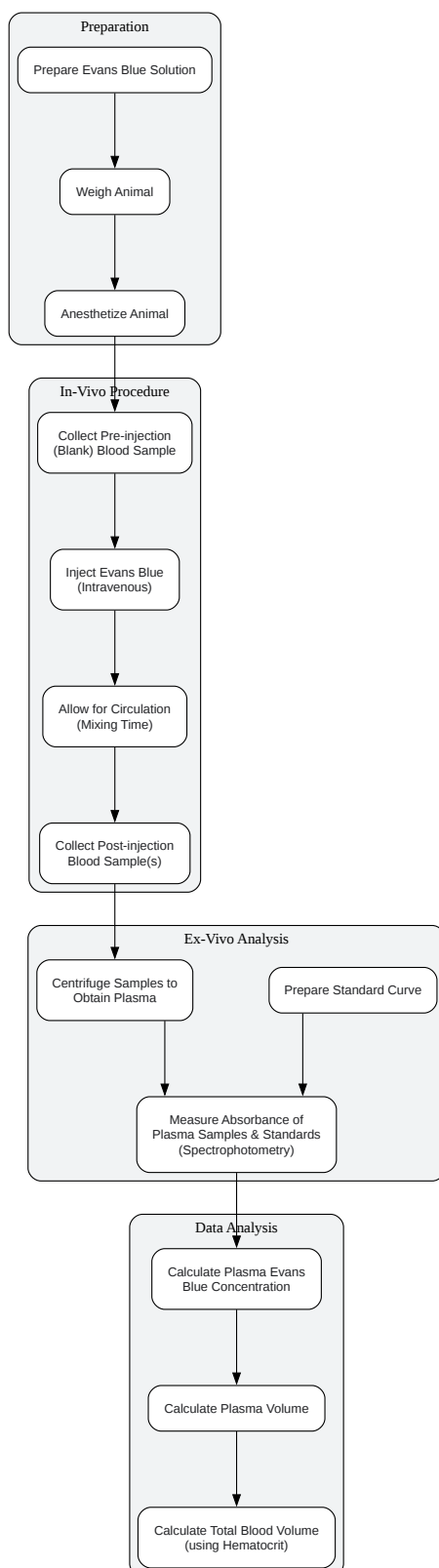
Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of Evans Blue in plasma volume determination.

Parameter	Value	Species	Reference
Typical Injection Concentration	30 mg/mL	Mouse	[6]
0.5% (5 mg/mL)	Rat		
22.6 mg per dose	Human	[7]	
Typical Injection Volume	50 µL	Mouse	[6]
200 µg (in appropriate volume)	Rat	[8]	
Circulation Time	2 - 20 minutes	Mouse	[6][8]
10 - 60 minutes	Human	[9][10]	
Absorbance Maximum (in plasma/formamide)	~620 nm	General	[6][11]
Alternative Absorbance Wavelengths for Correction	578 nm, 720 nm, 780 nm	General	[12]

Species	Approximate Plasma Volume (mL/kg)	Reference
Human (70 kg adult)	50 - 55	[4]
Rat (Sprague-Dawley)	~40	[8]
Mouse	~50	

Experimental Workflow Diagram



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Caption: Experimental workflow for plasma volume determination using Evans Blue.

Detailed Experimental Protocols

Protocol 1: In Vivo Procedure for Plasma Volume Measurement in Rodents

Materials:

- Evans Blue dye powder
- Sterile 0.9% saline
- Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
- Syringes and needles for injection (e.g., 27-30 gauge)
- Blood collection tubes (e.g., heparinized capillary tubes or EDTA-coated microtubes)
- Animal scale

Procedure:

- Preparation of Evans Blue Solution: Prepare a stock solution of Evans Blue dye (e.g., 5-30 mg/mL) in sterile 0.9% saline.^[6] Filter the solution through a 0.22 µm filter to ensure sterility. Protect the solution from light.
- Animal Preparation:
 - Weigh the animal accurately to determine the correct dose of Evans Blue to inject.
 - Anesthetize the animal using an appropriate and approved anesthetic protocol.
- Pre-injection Blood Sample: Collect a small volume of blood (e.g., 20-50 µL) from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for a terminal procedure) before injecting the dye. This sample will serve as the blank to correct for background plasma absorbance.

- Dye Injection:
 - Inject a precise volume of the Evans Blue solution intravenously. The jugular vein is a reliable route for consistent results, though the tail vein can also be used with practice.^[6] The amount injected will depend on the animal's weight and the concentration of the dye solution.
 - Record the exact amount of dye administered.
- Circulation Period: Allow the dye to circulate and mix completely within the bloodstream. A period of 2-10 minutes is typically sufficient for small animals like mice and rats.^[8]
- Post-injection Blood Sampling:
 - Single-Point Method: At a predetermined time point after injection (e.g., 10 minutes), collect a blood sample.^[8]
 - Extrapolation Method: To account for dye leakage from the circulation, collect several blood samples at different time points (e.g., 2, 4, 6, and 10 minutes post-injection).^[8] This allows for extrapolation of the dye concentration back to time zero.
- Sample Processing: Immediately after collection, place blood samples into anticoagulant-coated tubes. Centrifuge the samples (e.g., 2000 x g for 10 minutes) to separate the plasma. Collect the plasma for spectrophotometric analysis.

Protocol 2: Spectrophotometric Analysis and Calculation

Materials:

- Spectrophotometer or plate reader capable of measuring absorbance at ~620 nm
- Cuvettes or 96-well plates
- Plasma samples (pre- and post-injection)
- Evans Blue stock solution

- 0.9% Saline or plasma from an untreated animal for standard curve preparation

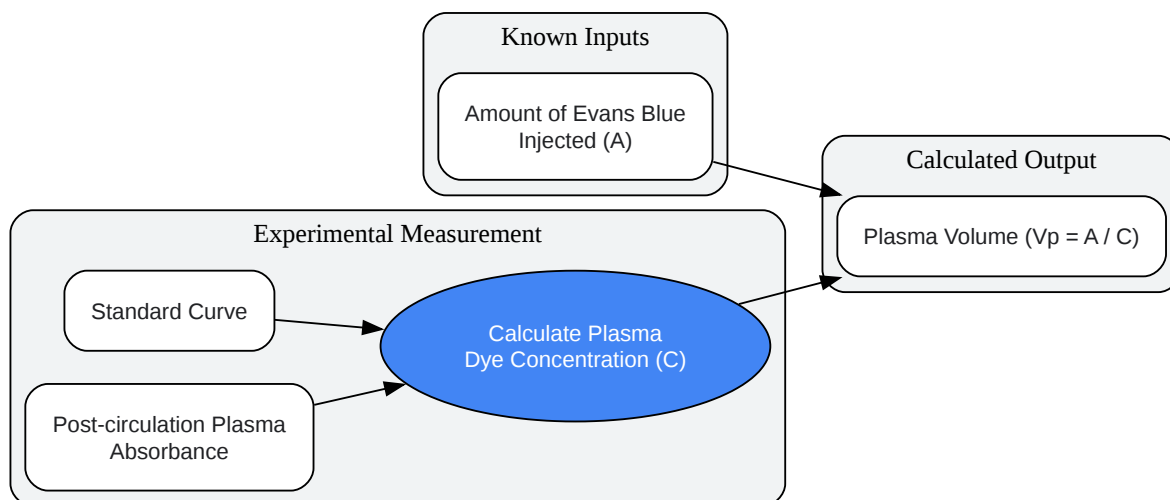
Procedure:

- Preparation of Standard Curve:
 - Prepare a series of Evans Blue standards by diluting the stock solution in either 0.9% saline or plasma from an untreated animal. The concentration range should encompass the expected concentration in the experimental samples.
 - A typical range for a standard curve might be 0.5 to 50 µg/mL.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to read absorbance at the maximum wavelength for Evans Blue, which is approximately 620 nm.[\[6\]](#)
 - Use the pre-injection plasma sample to zero (blank) the spectrophotometer.
 - Measure the absorbance of the standards and the post-injection plasma samples.
- Data Analysis and Calculation:
 - Standard Curve: Plot the absorbance of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line ($y = mx + c$), where y is absorbance and x is concentration.
 - Determine Plasma Dye Concentration: Use the absorbance of the post-injection plasma samples and the equation from the standard curve to calculate the concentration of Evans Blue in the plasma (C).
 - Plasma Volume Calculation (Single-Point Method):
 - $\text{Plasma Volume (mL)} = (\text{Total amount of dye injected (mg)}) / (\text{Plasma dye concentration (mg/mL)})$
 - Plasma Volume Calculation (Extrapolation Method):

- Plot the natural logarithm of the plasma dye concentration at each time point against time.
- Extrapolate the linear portion of the curve back to time zero ($t=0$) to determine the theoretical initial concentration (C_0) of the dye before any leakage occurred.
- Plasma Volume (mL) = (Total amount of dye injected (mg)) / (C_0 (mg/mL))^[10]
- Total Blood Volume Calculation:
 - Total Blood Volume = Plasma Volume / (1 - Hematocrit)
 - Hematocrit is the fraction of blood volume occupied by red blood cells and should be determined from a separate blood sample.

Signaling Pathways and Logical Relationships

The use of Evans Blue for plasma volume measurement is based on a physiological principle rather than a signaling pathway. The logical relationship is a straightforward application of the dilution principle.



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Caption: Logical relationship for calculating plasma volume with Evans Blue.

Considerations and Limitations

- **Binding to Albumin:** The method assumes that Evans Blue binds exclusively to albumin. However, there can be minor binding to other plasma proteins.[13]
- **Leakage:** In conditions of increased vascular permeability, the Evans Blue-albumin complex can leak out of the circulation, leading to an overestimation of plasma volume if not accounted for by the extrapolation method.[8]
- **Hemolysis and Lipemia:** Hemolysis (release of hemoglobin from red blood cells) and lipemia (high levels of lipids in the blood) can interfere with spectrophotometric readings.[14] Correction factors or dye extraction procedures may be necessary in such cases.[10][12]
- **Toxicity:** While generally considered safe for experimental use, high doses of Evans Blue can be toxic.[1] It is essential to use the lowest effective dose.
- **Alternatives:** Radio-labeled albumin (e.g., ^{125}I -albumin) is another method for plasma volume measurement and is often considered a gold standard, though it involves the handling of radioactive materials.[1][7]

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